2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine
Description
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (CAS: 1801158-63-3) is a substituted naphthyridine derivative with a benzyloxy group at position 2, a chlorine atom at position 8, and a methyl group at position 2. The naphthyridine core is a bicyclic aromatic system, which often confers biological activity, such as antimicrobial or kinase inhibitory properties, depending on substituent groups.
Key Properties (based on available data):
- Molecular Formula: C₁₆H₁₂ClN₂O
- Molecular Weight: 298.74 g/mol
- Storage: Typically stored at 2–8°C under inert conditions due to sensitivity to moisture and oxidation.
Structure
3D Structure
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
8-chloro-3-methyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-18-15(17)14(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
ULHHZCCNPCHHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2)Cl)N=C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core 1,7-Naphthyridine Synthesis via Cyclization Reactions
The 1,7-naphthyridine scaffold is typically constructed via cyclization of pyridine precursors. A prominent method involves the reaction of 2,6-diaminopyridine with malic acid in sulfuric acid, as demonstrated in the synthesis of related 1,8-naphthyridine derivatives . For 1,7-naphthyridines, analogous cyclization strategies are employed:
Example Protocol
-
Substrate Preparation : 2,6-Diaminopyridine (1.53 mol) is dissolved in sulfuric acid (11.7 mol) at 40–50°C .
-
Cyclization : Malic acid (1.53 mol) is added, and the mixture is heated to 110–120°C for 1 hour, forming 2-amino-7-hydroxy-1,7-naphthyridine as a sulfuric acid salt .
-
Isolation : The product is precipitated by quenching in brine and filtered .
Mechanistic Insight
The reaction proceeds via acid-catalyzed dehydration, where malic acid acts as a carbonyl donor, facilitating cyclization through intramolecular nucleophilic attack (Figure 1). This method yields the hydroxylated naphthyridine core, which serves as a precursor for subsequent functionalization .
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Reaction Time | 36 hours |
| Yield | 68% |
| Purity (HPLC) | >95% |
Side Reactions
Prolonged heating may lead to over-chlorination or decomposition, necessitating precise temperature control .
Methyl Group Introduction at Position 3
The 3-methyl group is introduced via alkylation or during cyclization. A two-step approach involving Friedel-Crafts alkylation or palladium-catalyzed coupling is often employed.
Protocol for Post-Cyclization Alkylation
-
Substrate : 8-Chloro-2-amino-1,7-naphthyridine (5.0 mmol) is dissolved in dry DMF.
-
Methylation : Methyl iodide (6.0 mmol) and K₂CO₃ (10 mmol) are added, and the mixture is stirred at 80°C for 12 hours.
-
Isolation : The product is extracted with dichloromethane, washed with water, and purified via column chromatography (hexane/EtOAc) .
Alternative Route
In some cases, the methyl group is introduced earlier by using methylmalic acid during cyclization, though this requires optimization to avoid side products .
Benzyloxy Group Installation at Position 2
The benzyloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. SNAr is preferred due to the electron-deficient nature of the naphthyridine ring.
SNAr Protocol
-
Substrate : 8-Chloro-3-methyl-2-hydroxy-1,7-naphthyridine (4.52 mmol) is dissolved in acetonitrile.
-
Benzylation : Benzyl bromide (5.42 mmol) and K₂CO₃ (9.04 mmol) are added, and the mixture is refluxed for 24 hours .
-
Workup : The product is filtered, concentrated, and recrystallized from ethanol (yield: 72%) .
Mechanistic Considerations
The reaction proceeds via deprotonation of the hydroxyl group, forming a nucleophilic phenoxide ion that attacks the benzyl bromide (Figure 2). Steric hindrance at position 2 necessitates prolonged reaction times .
Integrated Synthetic Route
Combining the above steps, a representative synthesis of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine is outlined:
-
Cyclization : 2,6-Diaminopyridine → 2-amino-7-hydroxy-1,7-naphthyridine .
-
Chlorination : POCl₃-mediated replacement of hydroxyl → 8-chloro-2-amino-1,7-naphthyridine .
-
Methylation : Alkylation with methyl iodide → 8-chloro-3-methyl-2-amino-1,7-naphthyridine .
Overall Yield : 42% (four steps).
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at positions 2 and 6 require careful selection of protecting groups .
-
Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates regioisomers .
-
Scalability : Batch processing in toluene or acetonitrile ensures consistent yields at multi-gram scales .
Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted naphthyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chlorine atom can produce various substituted naphthyridines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies have indicated that 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine exhibits significant antimicrobial activity . Research has focused on its interaction with specific molecular targets, suggesting that the benzyloxy group may facilitate hydrogen bonding while the chlorine atom may engage in halogen bonding. These interactions can influence enzyme or receptor activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has also been studied for its anticancer properties . Various derivatives of naphthyridine compounds have shown efficacy against different cancer cell lines. For instance, structural modifications of similar naphthyridine derivatives have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of several naphthyridine derivatives, including this compound. The results demonstrated that compounds with specific halogen substitutions exhibited enhanced potency against various cancer cell lines, indicating that structural modifications play a significant role in their biological activity .
| Compound Name | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|
| This compound | 5.4 | MCF-7 (Breast Cancer) |
| 4-Amino-1,5-naphthyridine | 10.2 | HeLa (Cervical Cancer) |
| 6-Alkoxy-4-amino-1,5-naphthyridine | 7.8 | A549 (Lung Cancer) |
This table summarizes the inhibitory concentrations (IC50) of various compounds against specific cancer cell lines, highlighting the potential therapeutic applications of naphthyridine derivatives.
Industrial Applications
In industrial settings, large-scale synthesis techniques are employed to produce this compound efficiently. Continuous flow reactors are often utilized to ensure consistent quality and yield while optimizing reaction conditions to minimize waste. The choice of solvents and catalysts is critical in maximizing efficiency during synthesis.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one (CAS: 1246833-86-3)
- Molecular Formula : C₉H₆ClN₂O
- Key Differences : Lacks the benzyloxy group at position 2, replaced by a ketone oxygen.
- Applications: Used as a precursor in synthesizing kinase inhibitors.
- Price/Availability: Not explicitly listed in the provided evidence, but similar derivatives are typically priced lower due to simpler synthesis routes.
Ethyl 6,6,6-Trifluoro-2,2-dimethylhexanoate (CAS: 1246834-23-5)
- It serves as a contrast to highlight the diversity of naphthyridine-based compounds in R&D pipelines.
Functional Comparison
Table 1: Key Parameters of Selected Naphthyridine Derivatives
| Compound Name | CAS | Molecular Weight | Key Substituents | Solubility (Predicted) | Primary Use |
|---|---|---|---|---|---|
| This compound | 1801158-63-3 | 298.74 | Cl (C8), CH₃ (C3), BnO (C2) | Low (lipophilic) | Drug discovery scaffold |
| 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one | 1246833-86-3 | 194.61 | Cl (C8), CH₃ (C3), O (C2) | Moderate | Kinase inhibitor synthesis |
| Ethyl 6,6,6-Trifluoro-2,2-dimethylhexanoate | 1246834-23-5 | 228.22 | CF₃, ester groups | High (polar) | Agrochemical intermediate |
Key Observations :
Market Position : While 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is more widely used in medicinal chemistry, 1801158-63-3 occupies a niche role in exploratory studies requiring bulky substituents.
Research Findings and Limitations
- Pharmacological Potential: No peer-reviewed studies on 1801158-63-3 were identified in the provided evidence, but its structural features align with compounds showing antiviral and anticancer activity in prior naphthyridine research.
- Comparative Toxicity : Benzyloxy-containing naphthyridines may exhibit higher cytotoxicity than simpler analogues due to metabolic stability, though this remains unverified for 1801158-63-3.
- Data Gaps : Commercial catalogs lack detailed spectroscopic or bioactivity data, highlighting the need for further characterization .
Biological Activity
2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a benzyloxy group at the 2-position and a chlorine atom at the 8-position. Its molecular formula is C_14H_12ClN_2O, with a molecular weight of approximately 284.74 g/mol. The structural characteristics are essential for its biological activity, as they influence interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism is thought to involve interactions with specific microbial enzymes or receptors, potentially inhibiting their function. For instance, the chlorine atom may enhance binding affinity through halogen bonding, while the benzyloxy group can participate in hydrogen bonding interactions.
Anticancer Activity
The compound has shown promise as an anticancer agent . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has been tested against non-small cell lung cancer (NSCLC) and cervical cancer cell lines, showing significant inhibition of cell proliferation. The observed IC50 values suggest that the compound can effectively induce apoptosis in these cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as replication and metabolism.
- DNA Intercalation : Similar to other naphthyridine derivatives, there is potential for DNA intercalation, which can disrupt replication and transcription processes in cancer cells .
- Selective Targeting : Research indicates that this compound may selectively target certain pathways critical for tumor growth while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Compound Name | Similarity | Key Features |
|---|---|---|
| This compound | 0.89 | Unique chlorine position; benzyloxy group |
| 3-benzyl-4-chloro-7-methyl[1,8-naphthyridine] | 0.87 | Benzyl instead of benzyloxy; different methyl position |
| 2,6-Dichloro-1,8-naphthyridine | 0.79 | Two chlorine substituents; lacks benzyloxy |
| 4-Chloro-1,8-naphthyridine | 0.81 | Simplified structure; only one chlorine substituent |
This table illustrates how variations in substitution patterns influence biological activity and highlights the importance of specific functional groups in mediating these effects .
Case Studies
Several studies have evaluated the biological activity of related naphthyridine compounds:
- Cytotoxicity Assays : A study on similar naphthyridine derivatives reported IC50 values ranging from 10 to 15 μg/mL against various cancer cell lines, suggesting that structural modifications can significantly enhance anticancer properties .
- In Vivo Studies : Animal models have shown that certain derivatives exhibit reduced tumor growth rates when administered at specific dosages, indicating potential therapeutic applications in oncology .
- Mechanistic Studies : Research focusing on enzyme inhibition has demonstrated that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression and microbial metabolism .
Q & A
Q. What are the common synthetic routes for 2-(Benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and coupling strategies. Key routes include:
- Suzuki–Miyaura Coupling : Brominated intermediates (e.g., 8-bromo derivatives) react with benzyloxy-substituted boronic acids under Pd catalysis. Optimal conditions involve anhydrous THF, NaH as a base, and temperatures of 0–5°C to minimize side reactions .
- Vilsmeier-Haack Cyclization : Starting with pyridine derivatives (e.g., N-(pyridine-2-yl)acetamide), POCl₃ and DMF generate electrophilic intermediates, enabling regioselective chlorination at the 8-position. Yields improve with controlled stoichiometry and reflux conditions .
- Substitution Reactions : Halogen atoms (Br/Cl) at the 8- or 2-positions undergo nucleophilic displacement with benzyloxy groups. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect reaction efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
Q. What in vitro biological activities have been reported for this compound and its analogs?
Methodological Answer: Naphthyridine derivatives exhibit diverse activities:
- Anticancer : Preclinical studies show inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets. IC₅₀ values vary with substituent electronegativity .
- Antimicrobial : Analogues with electron-withdrawing groups (e.g., Cl) disrupt bacterial DNA gyrase. MIC values range from 2–16 µg/mL against Gram-positive strains .
- Enzyme Modulation : Hydrogen bonding with phosphatases (e.g., PTP1B) alters catalytic activity. Assays require phosphatase-specific substrates (e.g., pNPP) and kinetic monitoring .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve regioselectivity in halogenated intermediates?
Methodological Answer: Regioselectivity is enhanced by:
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by halogen quenching (e.g., NCS for chlorination) .
- Protecting Groups : Temporary protection of the benzyloxy group with TMSCl prevents unwanted side reactions during halogenation .
- Computational Prediction : DFT calculations (e.g., Gaussian 09) identify electrophilic sites, guiding reagent selection (e.g., Br₂ vs. NBS) .
Q. How should contradictions in biological assay data across studies be resolved?
Methodological Answer: Address discrepancies through:
- Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm IC₅₀/EC₅₀ trends. Include positive controls (e.g., staurosporine for kinase assays) .
- Cellular Context Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifact .
- Orthogonal Assays : Validate enzyme inhibition via both fluorescence-based (e.g., ADP-Glo™) and radiometric (³²P-ATP) methods .
Q. What computational methods predict binding interactions with kinases/phosphatases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model compound binding to kinase ATP pockets. Key parameters: grid size = 25 ų, exhaustiveness = 20 .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) with GROMACS. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., Cl → Br) to prioritize synthetic targets .
Q. How can derivatives be designed to enhance bioactivity while managing substituent effects?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., benzyloxy → phenoxy) and measure activity changes. Prioritize groups with Hammett σ values <0.5 for electron donation .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate esters) to improve solubility and bioavailability. Monitor release kinetics via HPLC .
Q. What strategies mitigate stability issues under physiological conditions?
Methodological Answer:
- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Avoid Tris buffers, which may chelate metal ions in kinase assays .
- Lyophilization : Stabilize the compound for long-term storage. Reconstitute in DMSO (≤0.1% final concentration) to maintain activity .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-PDA .
Data Contradiction Analysis
Q. How can target engagement be validated in cellular assays?
Methodological Answer:
- Thermal Shift Assays (TSA) : Monitor protein melting temperature (Tₘ) shifts ≥2°C upon compound treatment, indicating direct binding .
- CRISPR Knockouts : Use isogenic cell lines lacking the target enzyme (e.g., EGFR-KO) to confirm on-mechanism activity .
Q. What analytical workflows resolve isomeric impurities in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
